Regioisomeric Scaffold Differentiation: 1,8-Diazaspiro vs. 3,9-Diazaspiro Configuration and Biological Target Engagement
The target compound possesses a 1,8-diazaspiro[5.5]undecane core, whereas many biologically characterized diazaspiro[5.5]undecane ligands (including those with reported dopamine D3 receptor Ki values of 3.2–21.0 nM) are built on a 3,9-diazaspiro[5.5]undecane scaffold [1]. This positional difference alters the vector of the nitrogen lone pairs and the spatial arrangement of substituents, which can lead to divergent target selectivity profiles; for instance, 3,9-diazaspiro[5.5]undecane-based compound 1 showed a D2R/D3R selectivity ratio of 905, while its piperazine congener exhibited broader off-target promiscuity at serotonergic and adrenergic GPCRs [1]. The 1,8-configuration may offer a distinct selectivity fingerprint that cannot be predicted from 3,9-series data, representing a genuine differentiation point for scaffold-oriented screening libraries.
| Evidence Dimension | Scaffold regioisomerism and associated biological selectivity |
|---|---|
| Target Compound Data | 1,8-Diazaspiro[5.5]undecane configuration (nitrogens at positions 1 and 8) |
| Comparator Or Baseline | 3,9-Diazaspiro[5.5]undecane configuration (nitrogens at positions 3 and 9); reported D3R Ki values of 3.2–21.0 nM and D2R/D3R selectivity ratios up to 905 for 3,9-series compounds |
| Quantified Difference | Regioisomeric scaffold with distinct nitrogen placement; direct quantitative comparison not yet reported in peer-reviewed literature |
| Conditions | Radioligand binding assays at human dopamine D2 and D3 receptors expressed in HEK293 cells, as described in Reilly et al. (2019) [1] |
Why This Matters
For procurement decisions in medicinal chemistry, the 1,8-diazaspiro scaffold provides a structurally distinct and underexplored chemotype compared to the extensively patented 3,9-diazaspiro series, offering potential for novel intellectual property and differentiated biological profiles.
- [1] Reilly SW, Riad AA, Hsieh CJ, et al. Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G-Protein-Coupled Receptors (GPCRs). Journal of Medicinal Chemistry. 2019;62(10):5132-5147. doi:10.1021/acs.jmedchem.9b00357 View Source
